3-((Tetrahydro-2h-pyran-3-yl)methyl)pyrrolidine
CAS No.:
Cat. No.: VC18120465
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO |
|---|---|
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | 3-(oxan-3-ylmethyl)pyrrolidine |
| Standard InChI | InChI=1S/C10H19NO/c1-2-10(8-12-5-1)6-9-3-4-11-7-9/h9-11H,1-8H2 |
| Standard InChI Key | VWATXHWEWQUNPS-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(COC1)CC2CCNC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-((Tetrahydro-2H-pyran-3-yl)methyl)pyrrolidine consists of a pyrrolidine ring (a five-membered amine heterocycle) connected via a methylene bridge to a tetrahydro-2H-pyran moiety (a six-membered oxygen-containing ring). The IUPAC name 3-[1-(oxan-3-ylmethyl)pyrrolidin-2-yl]propan-1-ol reflects its bifunctional nature, containing both amine and alcohol groups .
Stereochemical Features
The compound exhibits two stereocenters:
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C2 of the pyrrolidine ring
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C3 of the tetrahydropyran system
This chirality enables enantioselective interactions in biological systems, though specific optical rotation data remain unreported in public databases .
Physicochemical Properties
Table 1 summarizes key properties derived from experimental and computational data:
The moderate lipophilicity (LogP ~1.78) suggests adequate membrane permeability for drug discovery applications .
Synthetic Methodology
Hydrogenation of Pyrroline Derivatives
A patented approach for analogous compounds involves:
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Hydrogenation of 2-methylpyrroline using Pt/C catalyst in ethanol-methanol (3:1 v/v)
Adapting this method, the target compound could be synthesized via:
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Mannich Reaction: Condensation of pyrrolidine with tetrahydropyran-3-carbaldehyde
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Catalytic Hydrogenation: PtO2-mediated reduction of intermediate imines
Critical parameters:
Enantioselective Synthesis
Chiral resolution techniques from patent WO2008137087A1 suggest:
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Use of (R)- or (S)-BINOL-phosphoric acids as asymmetric catalysts
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Dynamic kinetic resolution during hydrogenation steps
Reported enantiomeric excess (ee) for similar compounds reaches 92–98% under optimized conditions .
Purification Strategies
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Crystallization: From ethyl acetate/hexane mixtures (3:7 v/v)
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Chromatography: Silica gel (230–400 mesh) with CH2Cl2:MeOH (95:5) eluent
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Distillation: Short-path distillation at 0.1 mmHg (bp ~145°C)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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δ 3.68–3.72 (m, 2H, OCH2 of pyran)
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δ 2.81–2.89 (m, 1H, pyrrolidine CH adjacent to N)
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δ 1.45–1.67 (m, 8H, pyran and pyrrolidine CH2)
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72.3 ppm (pyran C-O)
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58.1 ppm (pyrrolidine C-N)
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26.4–34.8 ppm (aliphatic CH2 groups)
Mass Spectrometry
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[M+H]+: 228.18 (calc. 227.34)
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Fragmentation pattern:
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m/z 156.10 (loss of C4H9O)
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m/z 98.07 (pyrrolidine ring fragment)
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Stability and Reactivity
Chemical Reactivity
Key reaction pathways:
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N-Alkylation: With alkyl halides (e.g., CH3I, K2CO3, DMF)
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Oxidation: MnO2-mediated conversion of alcohol to ketone
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Ring-Opening: HCl/MeOH cleavage of tetrahydropyran ring
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